molecular formula C13H13ClN2O4 B2580826 Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate CAS No. 2279121-88-7

Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate

Cat. No.: B2580826
CAS No.: 2279121-88-7
M. Wt: 296.71
InChI Key: GZEINRBGCAXDSU-UHFFFAOYSA-N
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Description

Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorophenyl group attached to an imidazolidinone ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate typically involves the reaction of 4-chlorophenyl isocyanate with an appropriate amino acid derivative. The reaction proceeds through the formation of an intermediate urea, which cyclizes to form the imidazolidinone ring. The final step involves esterification to introduce the propanoate group. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various substituted imidazolidinones, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-chlorophenyl)propanoate
  • Methyl 3-(4-bromophenyl)propanoate
  • Methyl 3-(4-fluorophenyl)propanoate

Uniqueness

Methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate is unique due to the presence of the imidazolidinone ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds, making it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[1-(4-chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-20-11(17)7-6-10-12(18)16(13(19)15-10)9-4-2-8(14)3-5-9/h2-5,10H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEINRBGCAXDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1C(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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